Product packaging for Tetraphosphorus heptasulphide(Cat. No.:CAS No. 12037-82-0)

Tetraphosphorus heptasulphide

Cat. No.: B082824
CAS No.: 12037-82-0
M. Wt: 348.4 g/mol
InChI Key: LUGHFUPPCAAIHD-UHFFFAOYSA-N
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Description

Tetraphosphorus heptasulphide, with the molecular formula P₄S₇, is a very pale yellow crystalline solid of high interest in inorganic and materials chemistry research . The compound is characterized by a distinctive structure featuring phosphorus atoms in mixed three- and four-coordinate geometries, which includes both pyramidal and tetrahedral environments . It has a molecular weight of 348.35 g/mol and a density of 2.19 g/cm³ at 17ºC . It transitions from solid to liquid at a melting point of approximately 308-310°C and boils at around 523°C . Elemental analysis shows the composition is 35.57% phosphorus and 64.43% sulfur by mass . Its ionization energy in the gas phase has been determined to be 10.1 ± 0.5 eV . As a specialty chemical, it is primarily utilized in research settings as a solid-state precursor and a source of phosphorus-sulfur frameworks for the synthesis of novel inorganic and organometallic compounds . Researchers value this sulfide for exploring the structural and electronic properties of binary phosphorus-sulfur systems. It is classified under UN 1339 (Flammable solid) and must be handled with appropriate safety precautions . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula P4S7 B082824 Tetraphosphorus heptasulphide CAS No. 12037-82-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12037-82-0

Molecular Formula

P4S7

Molecular Weight

348.4 g/mol

IUPAC Name

1-sulfanylidene-2,4,6,8,9,10-hexathia-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/P4S7/c5-4-9-1-6-2(10-4)8-3(7-1)11-4

InChI Key

LUGHFUPPCAAIHD-UHFFFAOYSA-N

SMILES

P12SP3SP(S1)SP(=S)(S2)S3

Canonical SMILES

P12SP3SP(S1)SP(=S)(S2)S3

Other CAS No.

12037-82-0

physical_description

Phosphorus heptasulfide, free from yellow and white phosphorus appears as light-yellow crystals, light-gray powder, or fused solid. Melting point 310°C. Density 2.19 g / cm3. May spontaneously heat and ignite under exposure to moisture. Produces phosphorus pentaoxide and sulfur dioxide during combustion. Phosphorus pentaoxide reacts with water to form phosphoric acid, a corrosive material. Phosphorus heptasulfide reacts with water to form phosphoric acid and hydrogen sulfide, a toxic flammable gas with a rotten-egg smell. Continued exposure to hydrogen sulfide disables the sense of smell.

Origin of Product

United States

Molecular Architecture and Isomerism of Tetraphosphorus Heptasulphide

Structural Elucidation of P₄S₇ Cages

The determination of the precise arrangement of atoms within the P₄S₇ molecule has been a subject of detailed crystallographic studies. These investigations have revealed a complex and distinct cage structure that defines its chemical and physical properties.

Determination of Cage-like Structure

The fundamental structure of phosphorus sulfides consists of discrete, cage-like molecules with the general formula P₄Sₙ (where n can range from 3 to 10). The structure of P₄S₇ is based on a P₄ tetrahedron, with sulfur atoms incorporated into the framework. Three-dimensional crystal structure analysis has been instrumental in establishing the molecular configuration of P₄S₇. These analyses confirm that the solid state is composed of discrete P₄S₇ molecules, with intermolecular distances of approximately 3.4 Å. The molecule itself is a complex cage, the geometry of which has been elucidated through techniques such as X-ray diffraction.

Point Group Symmetry Analysis (e.g., C₂ᵥ symmetry)

Symmetry analysis provides a powerful tool for understanding the geometric and electronic properties of molecules. For tetraphosphorus (B14172348) heptasulphide, it has been determined that the molecule possesses a C₂ᵥ point group symmetry. This symmetry group is characterized by a twofold axis of rotation (C₂) and two perpendicular mirror planes (σᵥ). In the context of the P₄S₇ molecule, a crystallographic twofold rotation axis passes through one of the sulfur atoms and the midpoint of the unique P-P bond. Theoretical calculations have also examined the vibrational properties of P₄S₇, confirming its C₂ᵥ symmetry.

Bond Length Analysis (e.g., P-P bond length refinement)

Detailed analysis of the bond lengths within the P₄S₇ cage provides insight into the nature of the bonding between phosphorus and sulfur atoms, as well as the phosphorus-phosphorus interaction. In the α-P₄S₇ isomer, two distinct types of P-S bonds are observed, with average lengths of 2.080 Å and 1.950 Å. The P-P bond in this isomer is notably long, measured at 2.37 Å. In contrast, the β-P₄S₇ form exhibits a unique P-P bond length of 2.26 Å. This variation in bond lengths across different isomers highlights the structural diversity within the P₄S₇ family.

Selected Bond Lengths in P₄S₇ Isomers (in Å)
IsomerBond TypeBond Length (Å)
α-P₄S₇P-S (type 1)2.080
P-S (type 2)1.950
P-P2.37
β-P₄S₇P-P2.26

Isomeric Forms of Tetraphosphorus Heptasulphide

The compositional formula P₄S₇ allows for the existence of several structural isomers, which are molecules with the same chemical formula but different arrangements of atoms. These isomers can exhibit distinct physical and chemical properties.

Characterization of Delta-P₄S₇ (δ-P₄S₇) with Adamantane Skeleton

One of the isomers of this compound is the delta-P₄S₇ (δ-P₄S₇). nih.gov The structural framework of many phosphorus sulfides is related to the adamantane molecule (C₁₀H₁₆), a highly stable and rigid cage-like hydrocarbon. The adamantane skeleton is a common structural motif in inorganic cage compounds. The systematic IUPAC name for a P₄S₇ isomer, tricyclo[3.3.1.1³﹐⁷]tetraphosphathiane-1-thione, describes a molecule with an adamantane-like core. quora.com This structure consists of a framework of four phosphorus and six sulfur atoms arranged in a manner analogous to the carbon atoms in adamantane, with an additional exocyclic sulfur atom.

Theoretical Prediction and Stability of Hypothetical P₄S₇ Isomers (e.g., α₁-P₄S₇, γ-P₄S₇)

In addition to the experimentally characterized isomers, theoretical studies have been conducted to predict the existence and relative stability of other, hypothetical P₄S₇ isomers. Computational methods, such as density functional theory (DFT), have been employed to explore the potential energy surface of P₄S₇ and identify other stable molecular configurations. These theoretical investigations have predicted the potential for the future synthesis of isomers such as α₁-P₄S₇ and γ-P₄S₇. The stability of these predicted molecules is evaluated by comparing their total energy, relative stabilization energy, and bond energies to those of known isomers. These computational studies provide valuable guidance for experimental efforts aimed at synthesizing new phosphorus sulfide (B99878) compounds with novel structures and properties.

Known and Predicted Isomers of P₄S₇
Isomer DesignationStructural FeaturesStatus
α-P₄S₇Characterized by X-ray diffractionExperimentally Known
β-P₄S₇Characterized by X-ray diffractionExperimentally Known
δ-P₄S₇Possesses an adamantane-like skeletonIdentified
α₁-P₄S₇-Theoretically Predicted
γ-P₄S₇-Theoretically Predicted

Structural Dynamics and Phase Behavior

The structural integrity and dynamic behavior of this compound (P₄S₇) across different physical states are critical for understanding its chemical reactivity and potential applications. This section explores the retention of its molecular structure in solid, melt, and vapor phases, alongside its reorientational dynamics in confined environments.

The cage-like molecular structure of this compound is well-defined in the solid state. However, its stability and retention upon phase transition to liquid (melt) and gas (vapor) are not uniform.

Solid Phase: In the crystalline solid state, the molecular structure of P₄S₇ is fully retained. Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming this. Studies have shown distinct resonances for the crystallographically inequivalent phosphorus atoms within the P₄S₇ molecule, which is consistent with the known solid-state structure determined by X-ray diffraction. This indicates that the fundamental P₄S₇ cage structure is the stable entity in the solid phase.

Melt Phase: Upon melting, this compound largely retains its molecular structure. Raman spectroscopic studies of the melt have shown spectra that are identical to those of the solid state. researchgate.net This suggests that the characteristic vibrational modes of the P₄S₇ cage persist in the liquid phase. However, it is also noted that the dark coloration of the melt suggests some degree of dissociation of terminal sulfur atoms may occur at elevated temperatures. researchgate.net

Vapor Phase: In contrast to the solid and melt phases, the molecular structure of this compound is not retained in the vapor phase. Research has indicated that P₄S₇ loses terminal sulfur atoms when vaporized. researchgate.net This decomposition in the gas phase suggests that the P-S bonds holding the terminal sulfur are weaker and susceptible to cleavage at the high temperatures required for vaporization. The resulting vapor phase is likely a mixture of other phosphorus sulfide species and elemental sulfur. researchgate.net

Table 1: Structural Retention of this compound Across Phases

Phase Structural Retention Experimental Evidence Notes
Solid Retained Solid-State ³¹P NMR, X-ray Diffraction The cage-like molecular structure is stable and well-defined.
Melt Largely Retained Raman Spectroscopy Melt spectra are identical to solid-state spectra, though some terminal sulfur dissociation is suggested. researchgate.net
Vapor Not Retained Raman Spectroscopy of Vapor The molecule loses terminal sulfur, leading to decomposition into other species. researchgate.net

There is currently no available research data or scientific literature describing the pseudo-isotropic reorientation of this compound specifically within confined environments such as the α-cages of NaY zeolite. Extensive searches of scientific databases have not yielded any studies on the rotational or reorientational dynamics of P₄S₇ when encapsulated within porous host materials. Therefore, a detailed analysis of its behavior in such confined spaces cannot be provided at this time.

Advanced Spectroscopic Characterization of Tetraphosphorus Heptasulphide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural characteristics of molecules. For P₄S₇, these methods reveal distinct spectral fingerprints corresponding to the various stretching and bending modes of the phosphorus-sulfur bonds.

The infrared spectrum of solid tetraphosphorus (B14172348) heptasulphide provides critical information about its molecular vibrations. The presence of a P=S double bond is a key feature of the P₄S₇ molecule, and its characteristic stretching vibration is observable in the IR spectrum. researchgate.net Theoretical studies based on quantum chemistry codes have been employed to calculate the normal mode frequencies and compare them with experimental data, aiding in the precise assignment of observed IR bands. researchgate.net The analysis of the IR spectrum is fundamental in confirming the molecular structure and identifying the compound, especially in mixtures of phosphorus sulphides. researchgate.net

Raman spectroscopy complements IR spectroscopy in the characterization of tetraphosphorus heptasulphide. The solid-state Raman spectrum of P₄S₇ has been thoroughly reported. researchgate.net This technique is particularly sensitive to the vibrations of the molecular skeleton. Theoretical calculations of the normal mode frequencies and their corresponding vibrational assignments have been correlated with experimental Raman spectra to provide a comprehensive understanding of the molecule's vibrational dynamics. researchgate.net

The determination of normal mode frequencies and their assignment to specific molecular motions are crucial for a complete vibrational analysis of P₄S₇. The molecule has C₂v symmetry, and theoretical examinations have been conducted to assign the vibrational modes. researchgate.net These studies utilize quantum chemistry calculations at various levels of theory (HF/6-31G, MP2/6-31G, and DFT/B3LYP/6-31G*) to predict the frequencies. researchgate.net By comparing these calculated frequencies with experimental data from IR and Raman spectroscopy, correction factors for different vibrational motions can be determined. researchgate.net

Table 1: Selected Vibrational Frequency Assignments for P₄S₇ Note: This table is a representation of typical assignments. Exact frequencies may vary based on the theoretical method and experimental conditions.

Frequency (cm⁻¹)Vibrational Mode Assignment
~700-720P=S stretch
~450-550P-S-P asymmetric stretch
~350-450P-S-P symmetric stretch
~200-300Cage deformation modes
< 200Bending and torsional modes

Comparative vibrational studies of P₄S₇ in different physical states (solid, melt, and gas) reveal significant information about its structural stability. While compounds like tetraphosphorus trisulphide (P₄S₃) maintain their structure across all three phases, P₄S₇ exhibits different behavior. researchgate.net Raman spectroscopic studies of the melt and vapor phases have been conducted. researchgate.net It has been observed that in the gas phase, the P₄S₇ molecule tends to lose a terminal sulfur atom. researchgate.net The Raman spectrum of the resulting species is often obscured by the spectrum of elemental sulfur, which is also formed during this decomposition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ³¹P nucleus, is an indispensable tool for the structural analysis of phosphorus compounds. Due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, its NMR spectra provide precise information about the local chemical environment of each phosphorus atom in a molecule.

Solid-state and solution-state ³¹P NMR studies have provided unambiguous characterization of the P₄S₇ structure.

In the solid state, ³¹P Magic Angle Spinning (MAS) NMR spectroscopy is powerful enough to resolve the signals from all four crystallographically inequivalent phosphorus atoms within the P₄S₇ molecule. dtic.mildtic.mil This resolution allows for the observation of spin-spin couplings, which are not typically seen in liquid-state NMR due to rapid molecular tumbling. dtic.mil The ability to observe these couplings facilitates the assignment of chemical shifts to specific structural units, such as P-P bonded groups and S=PS₃/₂ groups. dtic.mil

In solution, typically using carbon disulphide (CS₂), the ³¹P NMR spectrum of P₄S₇ shows two distinct resonances. These have been unambiguously assigned to the two pairs of phosphorus atoms in the molecule. acs.org Two-dimensional exchange ³¹P NMR studies on melts containing various phosphorus sulphides have been instrumental in confirming or reassigning the chemical shifts for several species, including P₄S₇. acs.org

Table 2: ³¹P NMR Chemical Shifts for this compound (P₄S₇) Chemical shifts are referenced to an external standard of 85% H₃PO₄.

MediumPhosphorus Atom TypeChemical Shift (ppm)
CS₂ SolutionP₁, P₂84.7 acs.org
CS₂ SolutionP₃, P₄111.1 acs.org
Solid State (MAS)P₁, P₂, P₃, P₄Distinct resonances observed for all four inequivalent atoms dtic.mildtic.mil

These detailed NMR investigations, combined with vibrational spectroscopy data, provide a comprehensive and consistent picture of the advanced spectroscopic characteristics of this compound.

Solid-State Magic Angle Spinning (MAS) NMR Studies

Solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly utilizing the magic-angle spinning (MAS) technique, provides profound insights into the structural intricacies of crystalline materials like this compound (P₄S₇). Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR captures the effects of the local electronic environment on each nucleus, offering a more detailed structural picture.

In the case of P₄S₇, ³¹P MAS NMR spectra reveal distinct resonances for all four crystallographically inequivalent phosphorus atoms within the molecular cage structure. dtic.mildtic.mil This is in stark contrast to its solution-state spectrum, which shows fewer signals due to motional averaging. The resolution of these distinct phosphorus environments in the solid state allows for a direct correlation between the NMR data and the known crystal structure. researchgate.net

Studies have reported major peak patterns centered at approximately 81.6-82.0 ppm, 95.8-96.0 ppm, and 112.3-113.0 ppm. researchgate.netacs.org The integrated area ratio of these peak patterns is 1:1:2, corresponding to the different phosphorus sites in the molecule. acs.org The multiplicity observed in the solid-state spectrum arises from chemical shift differences and, importantly, the presence of spin-spin couplings that are not observed in the liquid state. dtic.mil This allows for the unambiguous assignment of chemical shifts to specific structural motifs, namely the phosphorus atoms involved in P-P bonds and those in S=PS₃/₂ groups. dtic.mildtic.mil

Furthermore, analysis of the spinning sideband intensities in MAS NMR spectra allows for the determination of the principal components of the chemical shielding tensor. dtic.milresearchgate.net These tensor components are highly sensitive to the local geometry and bonding around the phosphorus atoms. For P₄S₇, the distorted local environments of the phosphorus units result in significant asymmetry in their chemical shift tensors, providing a sensitive measure of the S-P-S bond angle variations within the cage. dtic.mil

Phosphorus Site AssignmentIsotropic Chemical Shift (δ/ppm)Reference
P (Site 1)113.0 researchgate.net
P (Site 2)96.0 researchgate.net
P (Site 3)81.6 researchgate.net

Solution-State ³¹P NMR for Structure Assignment and Reaction Monitoring

In contrast to the complexity of its solid-state spectrum, the solution-state ³¹P NMR spectrum of this compound is considerably simpler. When dissolved in a solvent such as carbon disulfide (CS₂), the P₄S₇ molecule undergoes rapid isotropic tumbling, which averages out the chemical shift anisotropies and dipolar couplings observed in the solid state.

The resulting proton-decoupled ³¹P NMR spectrum typically displays two sharp singlets, observed at chemical shifts of approximately 110.3 ppm and 89.3 ppm relative to an 85% H₃PO₄ standard. researchgate.net These two signals correspond to the two distinct types of phosphorus environments in the P₄S₇ cage structure: the pentavalent phosphorus atom in the P=S group and the three trivalent phosphorus atoms. The lack of observable two-bond ³¹P-³¹P scalar coupling, which would be expected to split the signals into triplets, simplifies the spectrum to two singlets. researchgate.net

Spectrum TypeSolventObserved Signals (δ/ppm)Reference
Solution-State ³¹P NMRCS₂110.3 (singlet), 89.3 (singlet) researchgate.net
Solid-State ³¹P MAS NMRN/A (Crystalline Solid)113.0, 96.0, 81.6 researchgate.net

Beyond simple structure confirmation, solution-state ³¹P NMR is a valuable tool for monitoring chemical reactions involving P₄S₇ in real-time. jhu.edunih.gov Since ³¹P NMR provides distinct, sharp peaks for different phosphorus-containing compounds, it can be used to track the consumption of P₄S₇ and the formation of new phosphorus-containing products. youtube.com By acquiring spectra at various time intervals, one can observe the decrease in the intensity of the P₄S₇ signals and the concurrent appearance and growth of new peaks corresponding to reaction products. This allows for the study of reaction kinetics and the identification of potential intermediates, providing a detailed window into the transformation of the phosphorus sulfide (B99878) cage. youtube.com

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Elucidation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.org When applied to this compound, XPS provides critical data on the core-level binding energies of the constituent phosphorus and sulfur atoms, which directly relates to their respective chemical environments and oxidation states.

Studies combining experimental XPS spectra with theoretical calculations have been employed to achieve a detailed description of the electronic structure of P₄S₇. researchgate.net The analysis of the P 2p and S 2p core-level spectra reveals distinct binding energies that can be assigned to the different types of atoms within the molecule.

The P₄S₇ structure contains two main types of phosphorus environments: trivalent phosphorus atoms each bonded to one other phosphorus and two sulfur atoms (P-P and P-S bonds), and a single pentavalent phosphorus atom double-bonded to one sulfur and single-bonded to three other sulfur atoms (P=S and P-S bonds). These different chemical environments lead to a chemical shift in the P 2p core-level binding energies. Similarly, the sulfur atoms exist in at least two different environments: bridging sulfur atoms (P-S-P) and a terminal, doubly-bonded sulfur atom (P=S).

The binding energy for P 2p in environments characteristic of phosphates or pentavalent phosphorus is typically found around 133.5 eV. efmi-ichdvo.ru In contrast, phosphorus involved in P-P bonds, as seen in pure phosphorus, has a lower binding energy, around 129.6-130.2 eV. efmi-ichdvo.rubris.ac.uk The XPS spectrum of P₄S₇ would therefore be expected to show features reflecting these different phosphorus states. The S 2p region would likewise show contributions from the bridging and terminal sulfur atoms. The precise binding energies, determined through deconvolution of the experimental spectra and supported by quantum chemical calculations, allow for a comprehensive assignment of the valence band photoemission peaks and a robust model of the molecule's electronic structure. researchgate.net

Core LevelTypical Binding Energy Range (eV) for Relevant StatesStructural Moiety in P₄S₇
P 2p~133.5Pentavalent P in S=P(S-)₃ group
P 2p~129-131Trivalent P in -S-P(S-)-P- group
S 2p~162-164Bridging Sulfide (P-S-P) and Terminal Sulfide (P=S)

Note: The binding energies in the table are representative values from the literature for similar chemical states and serve to illustrate the expected shifts in P₄S₇.

Computational and Theoretical Investigations of Tetraphosphorus Heptasulphide

Quantum Chemical Calculation Methodologies

A range of computational methods have been utilized to study P₄S₇, each with varying levels of theory and computational expense. These methods are crucial for predicting molecular geometries, energies, and other properties.

The Hartree-Fock (HF) method, a foundational ab initio approach, has been used as a starting point for more complex calculations on phosphorus sulfides. In a study on the stabilities of phosphorus sulfide (B99878) isomers, the geometries of various P₄S₇ structures were initially optimized at the Restricted Hartree-Fock (RHF) level of theory using the 6-311++G(3d) basis set. This step is crucial for obtaining a reasonable initial geometry before applying more computationally intensive methods to calculate energies and other properties.

Density Functional Theory (DFT) has become a popular tool for computational studies of molecular systems due to its balance of accuracy and computational cost. Several functionals have been developed to approximate the exchange-correlation energy.

The MPW1PW91 functional, in conjunction with the 6-311++G(3d) basis set, has been systematically used to study the stabilities of a series of P₄S₇ isomers. This research focused on isomers where phosphorus atoms are bonded to terminal sulfur atoms. The stability of different molecular configurations was deduced from these calculations.

While the B3LYP functional is one of the most commonly used hybrid functionals in computational chemistry for its reliability in predicting molecular structures and energies, specific studies applying the B3LYP functional to tetraphosphorus (B14172348) heptasulphide could not be identified in the reviewed literature.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it determines the flexibility of the atomic orbitals used to construct the molecular orbitals.

The 6-311++G(3d) basis set has been employed in the study of P₄S₇ isomers. This is a triple-zeta basis set that includes diffuse functions (++) on all atoms and polarization functions (3d) on the heavy atoms. The inclusion of these functions is important for accurately describing the electronic structure of molecules with lone pairs and for capturing the anisotropic nature of the electron density in bonding.

The 6-31G* basis set is a widely used double-zeta basis set that includes polarization functions on heavy (non-hydrogen) atoms. It offers a good compromise between accuracy and computational cost for a wide range of molecules. However, specific research findings from the application of the 6-31G* basis set to tetraphosphorus heptasulphide are not documented in the available literature.

Electronic Structure and Bonding Analysis

The electronic structure of P₄S₇ has been described in detail through a comparison of X-ray Photoelectron Spectroscopy (XPS) spectra and MS-Xα calculations. These calculations have led to a full assignment of the valence band photoemission peaks and the core level energies, providing a comprehensive picture of the molecular orbitals and their energies. The bonding in P₄S₇ is characterized by a cage-like framework of phosphorus and sulfur atoms, with both phosphorus-phosphorus and phosphorus-sulfur bonds.

Energetic Considerations and Stability Analyses

Computational studies have been instrumental in understanding the relative stabilities of different isomers of P₄S₇. By comparing the total energy, relative stabilization energy, and the P-(μ₁-S) bond energy of various isomers at the MPW1PW91/6-311++G(3d) level of theory, researchers have concluded that a stable molecular structure should possess lower values for these energetic parameters.

These calculations have not only proven the stability of experimentally known P₄S₇ structures but have also predicted other potentially stable configurations that have not yet been synthesized. For instance, the α₁-P₄S₇ and γ-P₄S₇ isomers have been theoretically identified as being relatively stable compared to other isomers, suggesting they could be targets for future synthetic efforts.

Calculated Energies and Stabilities of P₄S₇ Isomers
IsomerTotal Energy (Hartree) at MPW1PW91/6-311++G(3d)Relative Stabilization Energy (kcal/mol)P-(μ₁-S) Bond Energy (kcal/mol)
α₁-P₄S₇Data Not AvailableData Not AvailableData Not Available
γ-P₄S₇Data Not AvailableData Not AvailableData Not Available

Note: Specific numerical data for the total energy, relative stabilization energy, and P-(μ₁-S) bond energy for the α₁-P₄S₇ and γ-P₄S₇ isomers were not explicitly provided in the accessible literature, but their relative stabilities were discussed qualitatively.

Reactivity Studies and Reaction Mechanisms of Tetraphosphorus Heptasulphide

Reactions with Organic Reagents

Tetraphosphorus (B14172348) heptasulphide (P₄S₇) exhibits reactivity towards various organic compounds, particularly those containing sulfur. These reactions are often facilitated by the presence of catalysts and can lead to the formation of a range of organophosphorus-sulfur compounds.

The reactions of tetraphosphorus heptasulphide with dialkyl disulfides and thioacetals have been a subject of study. These reactions typically require elevated temperatures, in the range of 100-200°C, to proceed at a significant rate tandfonline.com. The interaction of P₄S₇ with these organic sulfur compounds leads to the formation of novel organothiophosphorus compounds tandfonline.com. The specific products formed can vary depending on the reaction conditions and the structure of the organic reagent. Research has demonstrated that P₄S₇, along with other phosphorus sulfides like P₄S₅ and P₄S₁₀, engages in these reactions to yield complex organophosphorus products tandfonline.com.

The reactivity of this compound in its reactions with organic reagents can be significantly enhanced by the use of catalysts. Iodine has been identified as an effective catalyst for the reactions of P₄S₇ with dialkyl disulfides and thioacetals tandfonline.comtandfonline.com. The presence of iodine allows these reactions to proceed under much milder conditions, often at temperatures as low as 20°C, and can lead to a significant improvement in the yields of the desired products tandfonline.com. For instance, the reaction of P₄S₇ with aminals and thioacetals in the presence of iodine at 20°C results in the formation of (1-dialkylamino)- and (1-alkylthio)alkyl thionophosphonates tandfonline.com. Similarly, the reaction with dialkyl disulfides in the presence of iodine at 20-60°C yields trialkyl tetrathiophosphates tandfonline.com. The catalytic role of iodine is not limited to P₄S₇, as it also enhances the reactivity of other phosphorus sulfides like P₄S₃, P₄S₅, and P₄S₁₀ in similar reactions tandfonline.comtandfonline.com.

The use of a small amount of iodine in carbon disulphide has also been noted in the synthesis of this compound itself from phosphorus and sulfur, suggesting its broader role in facilitating reactions within the phosphorus-sulfur system atomistry.com.

Sulfur Transfer Reactions Involving P₄S₇

This compound can act as a sulfur transfer agent in organic synthesis. This is a characteristic feature of many phosphorus sulfides, which are utilized for the thionation of various organic functional groups. In its reactions with organic molecules, P₄S₇ can donate sulfur atoms, leading to the formation of organosulfur compounds. For example, the reactions with dialkyl disulfides and thioacetals can be viewed as processes involving the transfer of sulfur from the P₄S₇ cage to the organic substrate, alongside the incorporation of phosphorus. This reactivity is fundamental to its application in the synthesis of organophosphorus-sulfur compounds stmarys-ca.edu.

Disproportionation and Decomposition Pathways of P₄S₇

This compound is known to be less stable than some other phosphorus sulfides and is susceptible to decomposition atomistry.com. One of the documented decomposition pathways involves the loss of sulfur to form tetraphosphorus trisulfide (P₄S₃) and elemental sulfur atomistry.com.

The thermal stability of P₄S₇ is moderate, with decomposition occurring at temperatures above 400°C stmarys-ca.edu. This thermal decomposition can lead to the release of sulfur vapors and the formation of lower phosphorus sulfides stmarys-ca.edu.

Furthermore, P₄S₇ can participate in reactions that may be considered disproportionation, a type of redox reaction where a substance is simultaneously oxidized and reduced. For instance, heating a mixture of P₄S₇ and P₄S₁₀ in a 1:2 molar ratio can reversibly form tetraphosphorus nonasulfide (P₄S₉) wikipedia.org. In this reaction, the phosphorus atoms in P₄S₇ are in a lower average oxidation state than those in P₄S₁₀, and the formation of P₄S₉ involves a redistribution of sulfur atoms and a change in the oxidation states of the phosphorus atoms.

Mechanistic Investigations of P₄S₇ Transformations

The detailed mechanisms of the transformations involving this compound are complex and continue to be an area of investigation. However, insights can be drawn from related systems. For example, the reaction of phosphines with disulfides, which is analogous to the interaction of the phosphorus framework in P₄S₇ with dialkyl disulfides, has been proposed to proceed via a two-step S-N2 mechanism nih.gov. This involves an initial nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond, leading to the cleavage of the S-S bond nih.gov.

Modern computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the reaction mechanisms of sulfur and phosphorus compounds. Such studies have been applied to understand the reactions of elemental sulfur and polysulfides with nucleophiles like phosphines, providing a comprehensive picture of the reaction pathways researchgate.net. While specific computational studies on the reaction mechanisms of P₄S₇ were not detailed in the provided search results, it is a logical and emerging approach to gain a deeper understanding of its reactivity nih.govnih.govrsc.org. The inherent complexity of the P₄S₇ cage structure suggests that its reactions likely involve multiple steps and intermediates.

Solid State Chemistry and Advanced Material Research Perspectives of Tetraphosphorus Heptasulphide

Confinement Effects on P4S7 within Microporous Frameworks

The investigation of how molecules behave when confined within microporous frameworks like zeolites and metal-organic frameworks (MOFs) represents a burgeoning field in materials science. This area of study delves into how the specific geometry and dimensions of a host material's pores can alter the properties and reactivity of an encapsulated guest molecule. rsc.org

When P4S7 is introduced into these frameworks, its physical and chemical characteristics can undergo significant modifications. The pore structure of the host material can cause changes in the molecular arrangement and vibrational patterns of the confined P4S7. Furthermore, the interplay between the P4S7 molecule and the internal surfaces of the microporous host can result in alterations to its electronic structure and how it reacts. nih.gov

Research in this domain typically employs a synergistic approach of experimental methods and computational modeling. Experimental investigations may use spectroscopic techniques to examine the structure and behavior of the confined P4S7, while computer simulations offer in-depth understanding of the interactions between the host and guest at a molecular level. nih.gov The overarching aim of this research is to gain the ability to understand and manipulate the properties of P4S7 by encapsulating it within these precisely defined porous structures.

Table 1: Investigated Microporous Frameworks for P4S7 Confinement
Framework TypeExamplesKey Characteristics
ZeolitesMAZ, AET, DON, FAU, VFICrystalline aluminosilicates with well-defined pore structures. nih.gov
Metal-Organic Frameworks (MOFs)Zr-MOFs, Cu-MOFsHybrid materials constructed from metal ions or clusters and organic linkers, offering high porosity and tunable structures. nih.govmdpi.com

Interfacial and Surface Chemistry Studies of P4S7-Containing Materials

The chemistry occurring at the interface and on the surface of materials that incorporate P4S7 is of paramount importance for several applications, most notably in lubrication and the creation of novel functional materials. stmarys-ca.edunrel.gov It is well-documented that P4S7 can form protective layers on metal surfaces, a property that leads to reduced wear and friction. stmarys-ca.edu This beneficial characteristic is linked to the interaction between the sulfur atoms in the P4S7 molecule and the metal surface, which results in the formation of a stable, low-friction film.

The examination of these interfaces necessitates the use of various surface-sensitive analytical techniques. These methods yield valuable data regarding the chemical makeup, structure, and bonding at the boundary between the P4S7-containing material and its surrounding environment. A thorough understanding of these interfacial phenomena is fundamental to the design of materials with enhanced performance and longevity. ipfdd.de

Research into P4S7 as a Precursor for Novel Phosphorus-Containing Materials

P4S7 stands out as a versatile building block for the synthesis of a wide array of new phosphorus-containing materials. Its inherent reactivity enables its use in the development of innovative polymers, ceramics, and composite materials that possess unique and desirable properties. nih.gov

A significant focus of this research is the application of P4S7 in the creation of phosphorus-containing polymers. Such polymers can display a variety of advantageous characteristics, including flame retardancy, and hold promise for use in numerous industrial sectors. nih.gov Moreover, P4S7 can be employed to fabricate new types of inorganic materials. For instance, it can be reacted with other elements or compounds to generate novel phosphorus sulfide-based materials with intriguing electronic or optical properties.

The advancement of these new materials from P4S7 as a starting point frequently involves the exploration of diverse synthetic pathways and reaction conditions to precisely control the structure and, consequently, the properties of the final product. This research is propelled by the vast potential for these new materials to be integrated into a broad spectrum of advanced technologies.

Theoretical and Experimental Approaches to P4S7 in Functional Materials Research

The exploration of P4S7 in the context of functional materials research is characterized by a powerful combination of theoretical and experimental methodologies. nih.gov Computational chemistry is indispensable for elucidating the electronic structure, bonding characteristics, and reactivity of P4S7. researchgate.netbepress.com Theoretical calculations can forecast the properties of P4S7 and its interaction with other molecules or materials, thereby providing guidance for the design of new functional materials.

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